molecular formula C34H39N3O10 B606967 DBCO-PEG4-NHS ester CAS No. 1427004-19-0

DBCO-PEG4-NHS ester

Cat. No. B606967
CAS RN: 1427004-19-0
M. Wt: 649.7
InChI Key: RRCXYKNJTKJNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

This compound is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .


Molecular Structure Analysis

The empirical formula of this compound is C34H39N3O10 . Its molecular weight is 649.69 . The InChI string and SMILES string provide more detailed information about its molecular structure .


Chemical Reactions Analysis

This compound reacts specifically and efficiently with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic conditions to form a covalent bond . The DBCO group will not react with thiol, amino, or hydroxy groups that are naturally present in many biomolecules .

Scientific Research Applications

  • Micropatterned Three-Dimensional Culture : DBCO-PEG4-NHS ester is used in the synthesis of click-crosslinkable and photodegradable gelatin hydrogels, which are useful for micropatterned three-dimensional cultures. These hydrogels facilitate cell encapsulation and demonstrate the potential in tissue engineering applications (Tamura et al., 2015).

  • Bioactive Hydrogels for Regenerative Medicine : The use of this compound in bioactive hydrogels shows enhanced initial and sustained cell interactions. This is crucial for regenerative medicine and drug delivery applications (Browning et al., 2013).

  • PEGylation of Biopharmaceuticals : this compound plays a role in PEGylation, improving bioavailability and reducing immunogenicity of biopharmaceuticals. This is significant for drug delivery systems (Crafts et al., 2016).

  • In Situ Cross-linkable Hydrogels in Cartilage Tissue Engineering : The ester is used in synthesizing hydrogels for cartilage tissue engineering, demonstrating potential as injectable scaffolds for cell encapsulation and tissue regeneration (Han et al., 2018).

  • Formation of Polymer Hydrogels : It's involved in the formation of polymer hydrogels through oxo-ester mediated native chemical ligation, which has applications in drug delivery, wound healing, and tissue engineering (Strehin et al., 2013).

  • Mass Cytometry : Utilized in the development of tantalum oxide nanoparticle-based mass tags for high-dimensional single-cell immunoassays in mass cytometry (Zhang et al., 2020).

  • Surface Chemistry for Bioconjugation : this compound is significant in activating covalent coupling of biomolecules onto surfaces, with applications in microarrays, immunoassays, and bioreactor technologies (Cheng et al., 2007).

  • Chemical Cross-linking in Proteomics : It's used for chemical cross-linking of lysine residues in proteins, aiding in the field of proteomics and mass spectrometry (Kalkhof & Sinz, 2008).

Safety and Hazards

It is advised to avoid breathing dust and contact with skin and eyes when handling DBCO-PEG4-NHS ester . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

DBCO-PEG4-NHS ester has been used in the synthesis of a prostate-specific membrane antigen (PSMA)-targeted single-photon emission computed tomography (SPECT) agent via copper-less click chemistry . It has also been used in the site-specific coupling of antibodies to the surface of amino group-terminated liposomes . These applications suggest that this compound has potential for further use in targeted drug delivery and diagnostic imaging .

Biochemical Analysis

Biochemical Properties

DBCO-PEG4-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary azide-containing molecules .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amines to form a covalent bond . This reaction is specific and efficient, occurring at pH 7-9 . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Temporal Effects in Laboratory Settings

It is known that the compound has good cell membrane permeability and can quickly distribute inside and outside cells .

Metabolic Pathways

This compound is involved in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins

Transport and Distribution

This compound has good cell membrane permeability and can quickly distribute inside and outside cells

Subcellular Localization

Given its role in the synthesis of PROTACs, it is likely to be found wherever these compounds exert their effects, which is typically in the cytoplasm where the ubiquitin-proteasome system is located .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCXYKNJTKJNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.